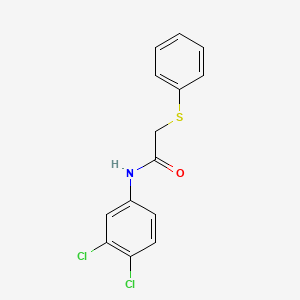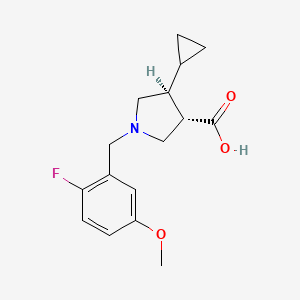![molecular formula C19H15NO5 B5656006 4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds related to "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid," methods such as thermal heterocyclization and reactions involving intermediates like 3-(hydroxyimino)isoindolin-1-one have been developed, demonstrating the intricacies involved in constructing such molecules. These processes underline the importance of choosing appropriate reagents and conditions to achieve high yields and desired selectivity (Tkachuk et al., 2020).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These techniques provide detailed information about the arrangement of atoms within a molecule, crucial for understanding its reactivity and properties. For instance, the crystal and molecular structure analyses of related benzoic acid derivatives reveal intricate details about their geometrical configuration and intermolecular interactions, offering insights into how such structures might influence the physical and chemical behavior of "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" (Weissflog et al., 1996).
Chemical Reactions and Properties
Understanding the chemical reactivity and properties of a compound is essential for predicting its behavior in various environments and reactions. The presence of functional groups such as carboxylic acids and isoindole units in a molecule like "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" suggests specific reactivity patterns, including acid-base reactions and the potential for forming derivatives through condensation or substitution reactions. Research on similar compounds provides a foundation for hypothesizing the types of chemical transformations that this compound could undergo (Shahid et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the arrangement of functional groups and overall molecular geometry can affect how molecules pack in the solid state, leading to specific crystal properties. Studies on compounds with structural similarities offer valuable information on how such structural features might affect the physical properties of "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability under various conditions, and the types of reactions it can participate in. These properties are determined by the compound's functional groups and molecular structure. For compounds akin to "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid," the presence of reactive groups like the carboxylic acid moiety and the 1,3-dioxoisoindoline unit suggest a potential for specific chemical behaviors, including esterification, amidation, and interactions with nucleophiles and electrophiles (Liu et al., 2011).
属性
IUPAC Name |
4-(1,3-dioxo-2-propylisoindole-5-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-9-20-17(22)14-8-7-13(10-15(14)18(20)23)16(21)11-3-5-12(6-4-11)19(24)25/h3-8,10H,2,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZURHJGCPALBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5655925.png)
![6-methyl-5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655941.png)
![N-ethyl-N-(3-methylphenyl)-N'-[2-(trifluoromethyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B5655950.png)

![7-(2-methoxyethyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655969.png)
![5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5655982.png)

![ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)

![[(3aS*,9bS*)-2-{[5-(ethylthio)-2-thienyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5656024.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
![2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)